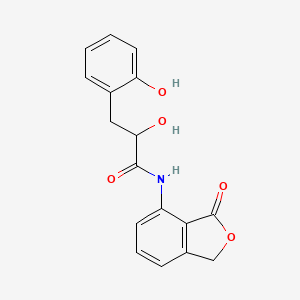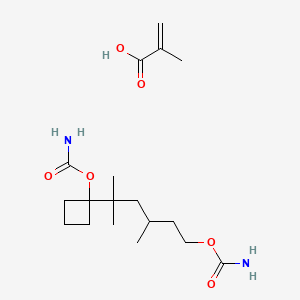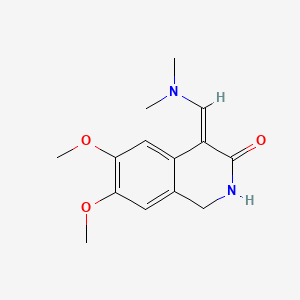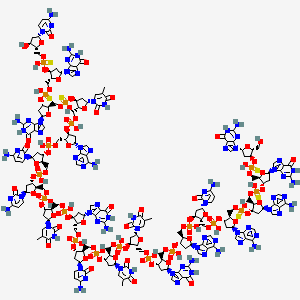
Benzenamine, N,N-dimethyl-2'-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzenamine core, substituted with N,N-dimethyl groups and a 3-fluorophenyl-imidazole-thio-methyl moiety. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the benzenamine core, followed by the introduction of N,N-dimethyl groups. The 3-fluorophenyl-imidazole-thio-methyl moiety is then attached through a series of reactions involving nucleophilic substitution and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted benzenamines and imidazole derivatives, such as:
- Benzenamine, N,N-dimethyl-4-(phenylthio)-
- Benzenamine, N,N-dimethyl-2-(methylthio)-
- Imidazole, 1-(3-fluorophenyl)-
Uniqueness
What sets Benzenamine, N,N-dimethyl-2’-(((1-(3-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-, dihydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
123824-06-6 |
|---|---|
Molekularformel |
C18H20Cl2FN3S |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
2-[[1-(3-fluorophenyl)imidazol-2-yl]sulfanylmethyl]-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C18H18FN3S.2ClH/c1-21(2)17-9-4-3-6-14(17)13-23-18-20-10-11-22(18)16-8-5-7-15(19)12-16;;/h3-12H,13H2,1-2H3;2*1H |
InChI-Schlüssel |
YCGDDGLGURDASM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1CSC2=NC=CN2C3=CC(=CC=C3)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



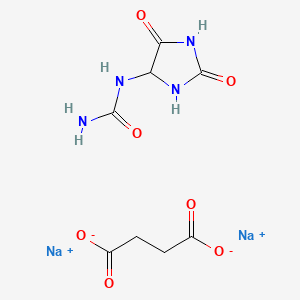




![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)

![2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride](/img/structure/B12765182.png)
